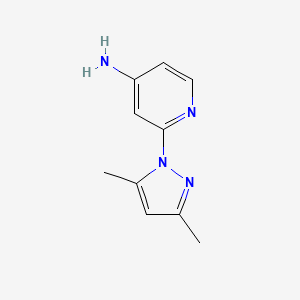

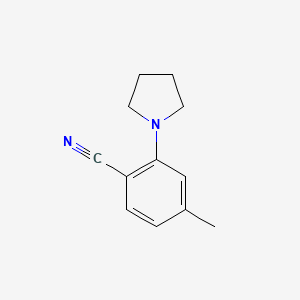

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile

描述

“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a chemical compound with the empirical formula C11H12N2 . It is a solid substance . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a solid substance . The molecule’s structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage .科学研究应用

1. Selective Androgen Receptor Modulators (SARMs)

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile derivatives have been studied for their potential as Selective Androgen Receptor Modulators (SARMs). These compounds, including 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f, exhibited anabolic effects on organs like muscles and the central nervous system, while maintaining neutral effects on the prostate. They demonstrated strong androgen receptor binding affinity, improved metabolic stabilities, and possessed ideal SARM profiles in various assays. Additionally, these compounds showed promising pharmacokinetic profiles, nuclear selectivity, and acceptable toxicological profiles, making them potential clinical candidates (Aikawa et al., 2017).

2. Platinum Group Metal Complexes

Complexes involving 4-{(3-(pyridine-2-yl)1H-pyrazole-1-yl}methyl benzonitrile (L1) and related compounds with platinum group metals have been synthesized and characterized. These complexes, studied for their spectral and structural properties, revealed that the nitrile group did not participate in complexation but remained as a free pendant group. This research provides insights into the structural characteristics and potential applications of these metal complexes in various fields (Sairem et al., 2012).

3. Antitumor Activity and DNA Binding

A new tridentate NNN ligand and its cobalt(II) complex were synthesized from 4-(2-bromoacetyl)benzonitrile and related compounds. These complexes exhibited potent antitumor activity against U937 cancer cells and displayed intercalative DNA binding modes, highlighting their potential in cancer therapeutics and DNA interaction studies (Bera et al., 2021).

4. Electrochromic Devices

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile derivatives have been utilized in the synthesis of electrochromic polymers. These polymers, when electrosynthesized, exhibited varying color states under different oxidation conditions and demonstrated high-contrast electrochromic properties. They were employed in electrochromic devices (ECDs), showcasing their potential in display technology and other applications requiring color-changing materials (Su et al., 2017).

5. Intramolecular Charge Transfer

Studies on 4-(1H-pyrrol-1-yl)benzonitrile (PBN) have revealed its dual fluorescence in weakly polar environments, attributed to intramolecular charge transfer. This property has been thoroughly investigated using advanced ab initio methods, providing insights into the photochemical reaction mechanisms and the influence of factors like excitation wavelength, temperature, and solvent polarity on fluorescence properties (Bohnwagner et al., 2016).

安全和危害

属性

IUPAC Name |

4-methyl-2-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEASDUINZLIENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile | |

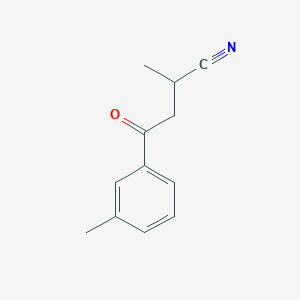

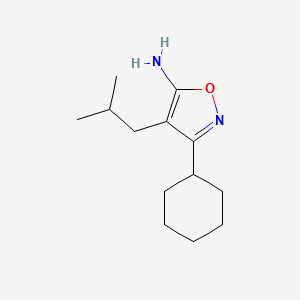

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)

![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)